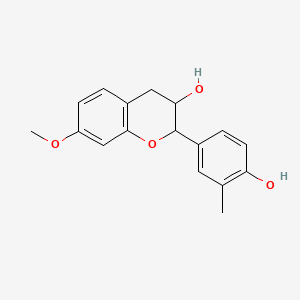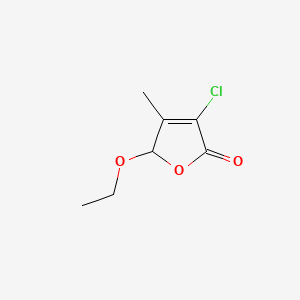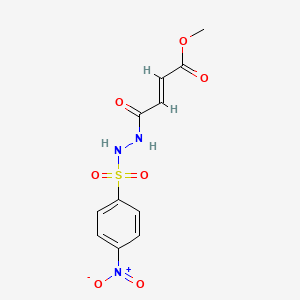![molecular formula C15H22O4Si B14299907 Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate CAS No. 116159-66-1](/img/structure/B14299907.png)
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate is an organosilicon compound with a unique structure that combines a phenyl group with a silyl group and a pentanedioate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate typically involves the reaction of dimethyl phenylsilyl chloride with dimethyl pentanedioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Brominated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate involves the interaction of the silyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile intermediate in organic synthesis. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 3-[trimethylsilyl]pentanedioate
- Dimethyl 3-[methyl(phenyl)silyl]pentanedioate
- Dimethyl 3-[diphenylsilyl]pentanedioate
Uniqueness
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate is unique due to the presence of both a phenyl group and a silyl group in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
116159-66-1 |
|---|---|
Formule moléculaire |
C15H22O4Si |
Poids moléculaire |
294.42 g/mol |
Nom IUPAC |
dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate |
InChI |
InChI=1S/C15H22O4Si/c1-18-14(16)10-13(11-15(17)19-2)20(3,4)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |
Clé InChI |
CPDDAJPJVFOBGO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)


![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)


![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)


![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)
